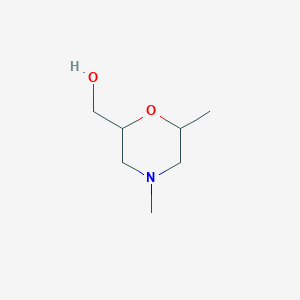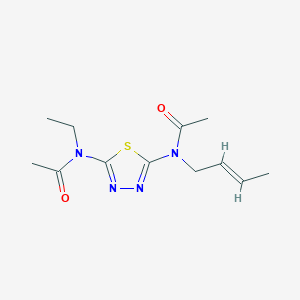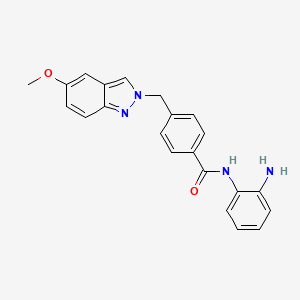![molecular formula C12H16N4OS B12929659 2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol CAS No. 920503-57-7](/img/structure/B12929659.png)
2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is a synthetic compound that incorporates a tetrahydro-2H-pyran ring and a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol typically involves the following steps:
Selection of Adenine: The synthesis begins with adenine as the nucleobase foundation.
Modification at N9 Position: The adenine is modified at the N9 position to introduce the tetrahydro-2H-pyran ring.
Introduction of Ethanethiol Group: The ethanethiol group is introduced through a substitution reaction, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions to modify the purine ring.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and thiol reagents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Purine Derivatives: Formed from reduction reactions.
Substituted Thiol Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s structure allows it to bind to specific sites on DNA and RNA, potentially inhibiting replication and transcription processes. Additionally, it may modulate enzymatic activities involved in cellular repair and apoptosis, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: Another synthetic adenine derivative with a tetrahydro-2H-pyran ring.
Tetrahydropyranyl Ethers: Commonly used in organic synthesis as protecting groups for alcohols.
Uniqueness
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is unique due to the presence of both a purine derivative and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Propriétés
Numéro CAS |
920503-57-7 |
|---|---|
Formule moléculaire |
C12H16N4OS |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
2-[9-(oxan-2-yl)purin-6-yl]ethanethiol |
InChI |
InChI=1S/C12H16N4OS/c18-6-4-9-11-12(14-7-13-9)16(8-15-11)10-3-1-2-5-17-10/h7-8,10,18H,1-6H2 |
Clé InChI |
PNZFZGQHJNKIOL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


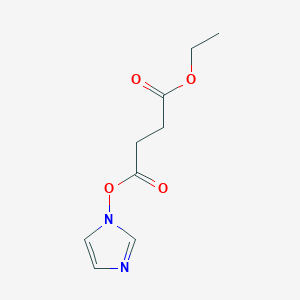
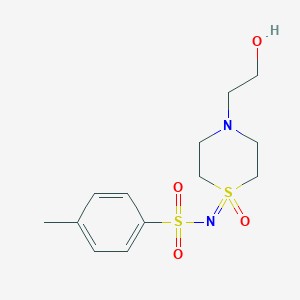
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)

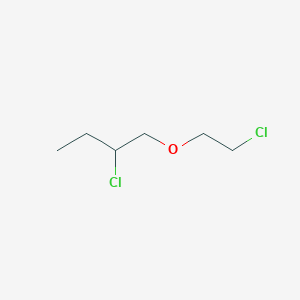

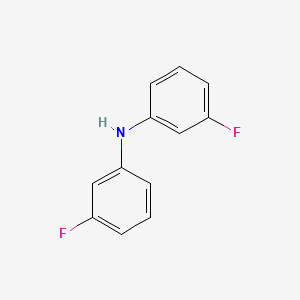

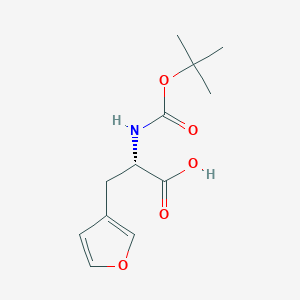
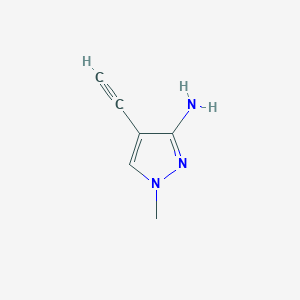
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
